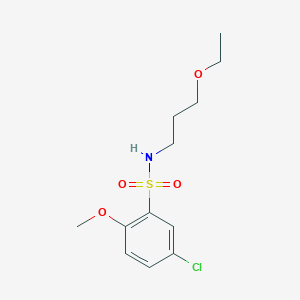
5-bromo-2-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BES or BES-1 and is a sulfonamide derivative. It has a molecular formula of C14H14BrNO4S and a molecular weight of 376.24 g/mol.
作用機序
BES inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. BES induces apoptosis by activating the caspase-3 pathway, which is a key mediator of apoptosis. BES also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
BES has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body. BES has also been shown to inhibit the activity of aldose reductase, which is an enzyme involved in the development of diabetic complications.
実験室実験の利点と制限
BES has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BES is also a fluorescent probe that can be used to detect metal ions in biological samples. However, BES has some limitations for lab experiments. It is a sulfonamide derivative that may interfere with other sulfonamide-containing compounds. BES also has limited solubility in aqueous solutions, which may limit its applications in some experiments.
将来の方向性
There are several future directions for the study of BES. One potential application is in the development of new cancer therapies. BES has been shown to inhibit the growth of cancer cells, and further studies could lead to the development of new drugs that target cancer cells. Another potential application is in the development of new fluorescent probes for the detection of metal ions. BES has been used as a fluorescent probe for copper and zinc, and further studies could lead to the development of new probes for other metal ions. Finally, BES could be studied for its potential applications in other fields such as environmental science and materials science.
合成法
The synthesis of BES involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 3-hydroxyaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure BES.
科学的研究の応用
BES has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe to detect metal ions such as copper and zinc. BES has also been used as a reagent for the determination of catecholamines in biological samples. Furthermore, BES has been studied for its potential applications in cancer therapy due to its ability to inhibit the growth of cancer cells.
特性
製品名 |
5-bromo-2-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide |
|---|---|
分子式 |
C14H14BrNO4S |
分子量 |
372.24 g/mol |
IUPAC名 |
5-bromo-2-ethoxy-N-(3-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO4S/c1-2-20-13-7-6-10(15)8-14(13)21(18,19)16-11-4-3-5-12(17)9-11/h3-9,16-17H,2H2,1H3 |
InChIキー |
IUGHMJYBSQUICA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC(=CC=C2)O |
正規SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)


![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)